![molecular formula C7H12O4 B071701 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid CAS No. 162635-09-8](/img/structure/B71701.png)
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Overview
Description
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, also known as DMDCA, is a cyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDCA is a versatile molecule that can be synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Formation of Tetrahydroquinolin-2-one Derivatives
The compound is used in the formation of tetrahydroquinolin-2-one derivatives . This process involves a two-step reaction between enaminone and an acylating agent, followed by electrophilic cyclization . The entire process is facilitated by the use of acyl Meldrum’s acids .
Organic Synthesis
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum′s acid) is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (p Ka 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum′s acid are accelerated in ionic liquids .
Preparation of 2,2-dimethyl-[1,3]dioxan-5-ol
2,2-Dimethyl-1,3-dioxan-5-one is used in the preparation of 2,2-dimethyl-[1,3]dioxan-5-ol by reducing with lithium aluminum hydride .
Annulation of Bete-(Hetero)aryl-Alfa-Nitro-Alfa,Beta-Enals
The compound is also used in the annulation of bete-(hetero)aryl-alfa-nitro-alfa,beta-enals .
Functionalization of Mesoporous Silica Surface
A new method of silica surface functionalization with carboxyl groups is proposed based on the reaction between 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid, MA) and the surface silanol groups . This post-synthesis modification was successfully applied to silica materials .
Sorption of Proteins
The functionalized mesoporous silica surface with carboxyl groups by Meldrum’s acid has been used for the sorption of proteins . Different surface chemistries (–OH vs. –COOH) lead to different affinities between the silica surface and sorbates .
properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUUBCBLTSCBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570246 | |
Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
CAS RN |
162635-09-8 | |
Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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